4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate
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Overview
Description
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, linked to a phenyl ring which is further connected to a naphthalenesulfonate moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
The compound “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate” could potentially interact with various biological targets due to its complex structure. The trifluoromethyl group and the pyridinyl group are common motifs in many pharmaceutical compounds, suggesting that this compound might interact with a wide range of proteins or enzymes .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. For instance, if the compound were to interact with an enzyme, it might do so by binding to the active site of the enzyme and inhibiting its activity. The trifluoromethyl group could enhance the lipophilicity and metabolic stability of the compound, potentially improving its binding affinity for its target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition. The trifluoromethyl group could potentially enhance the metabolic stability of the compound, thereby affecting its pharmacokinetic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate typically involves multiple steps, starting with the preparation of the pyridine derivative. The pyridine ring is chlorinated and trifluoromethylated under controlled conditions. This intermediate is then reacted with a benzyl halide to introduce the phenyl group. The final step involves sulfonation of the naphthalene ring, which is achieved using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently. The choice of solvents, reaction times, and purification methods are critical factors in industrial settings to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being key parameters.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted pyridine derivatives. These products can further undergo additional chemical transformations, expanding the compound’s utility in synthetic chemistry.
Scientific Research Applications
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-benzenesulfonate
- 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-toluenesulfonate
Uniqueness
Compared to similar compounds, 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate exhibits unique properties due to the presence of the naphthalenesulfonate moiety. This structural feature enhances its stability and reactivity, making it more suitable for specific applications in synthetic chemistry and material science .
Properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] naphthalene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3NO3S/c24-21-13-18(23(25,26)27)14-28-22(21)11-15-5-8-19(9-6-15)31-32(29,30)20-10-7-16-3-1-2-4-17(16)12-20/h1-10,12-14H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTRHJBURBZROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=C(C=C3)CC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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